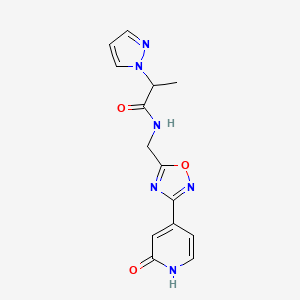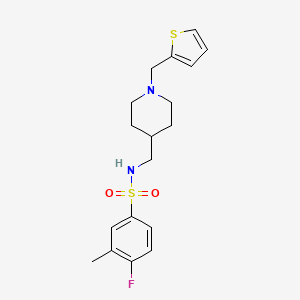
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), an isopropoxy group (-(CH3)2CHO-), and a methoxy group (-OCH3). These groups are attached to phenyl rings, which are a common structural unit in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings suggests that the compound may have a planar structure, at least in part. The (E) notation in the name indicates that the compound has a certain stereochemistry, specifically around the carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid and an amine. The amide group could participate in condensation reactions, and the methoxy and isopropoxy groups could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the cyano and amide groups would likely make the compound polar, affecting its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibitors in Acid Solutions: Acrylamide derivatives, including those similar to the compound , have been studied for their effectiveness as corrosion inhibitors. In one study, such derivatives showed significant efficacy in preventing corrosion of copper in nitric acid solutions. The compounds exhibited mixed-type inhibitor characteristics and followed chemical adsorption and Langmuir isotherm behaviors (Abu-Rayyan et al., 2022).
Synthesis and Characterization
- Diastereoselective Synthesis: Research on closely related compounds, like (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, has been focused on their novel diastereoselective synthesis. Such compounds were synthesized via a one-pot reaction, and their structures were confirmed using various spectroscopic methods (Bondock et al., 2014).
- Mechanofluorochromic Properties: Acrylamide derivatives have been synthesized to study their optical properties, such as fluorescence switching and mechanofluorochromic behavior. These properties were attributed to distinct stacking modes and molecular interactions (Song et al., 2015).
Molecular Studies
- Non-Linear Optical Properties: The non-linear optical (NLO) properties of acrylamide molecules, including (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, have been investigated. Such studies involve vibrational frequency calculations, natural bond orbital analysis, and molecular electrostatic potential (MEP) maps (Xiao-hong et al., 2015).
Biochemical Applications
- Enantioselective Ene-Reduction: Enantioselective ene-reduction of acrylamide derivatives by marine and terrestrial fungi has been explored. This study focused on the green synthesis of such compounds and their potential biological applications (Jimenez et al., 2019).
- Synthesis and Antiviral Activities: Certain 2-cyano-3-substituted-amino(phenyl) acrylamide derivatives have been synthesized and evaluated for their antiviral properties. Some derivatives showed promising in vivo effects against plant viruses (Yang et al., 2010).
Crystallography
- Crystal Structure Studies: The synthesis, separation, and crystal structure of E and Z isomers of related compounds have been reported. This research provides insights into the structural aspects of such molecules (Chenna et al., 2008).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, researchers might investigate more efficient methods of synthesizing the compound, or they might study its reactivity under various conditions. If the compound shows promising biological activity, it could be studied as a potential pharmaceutical .
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)25-19-7-5-4-6-15(19)12-16(13-21)20(23)22-17-8-10-18(24-3)11-9-17/h4-12,14H,1-3H3,(H,22,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDYPUERJOFPP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2453064.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)


![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2453079.png)

